molecular formula C27H25NO3 B14878783 (E)-2-((2-(4-isopropylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid

(E)-2-((2-(4-isopropylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid

Cat. No.: B14878783
M. Wt: 411.5 g/mol
InChI Key: DGLZJVRRKRIOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-((2-(4-isopropylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((2-(4-isopropylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of Substituents: The isopropylphenyl and methyl groups are introduced through Friedel-Crafts alkylation reactions.

    Formation of the Iminochromene: The imino group is introduced by reacting the chromene derivative with an amine under basic conditions.

    Formation of the Final Product: The final step involves the reaction of the iminochromene with phenylacetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((2-(4-isopropylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chromene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

(E)-2-((2-(4-isopropylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-((2-(4-isopropylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-((2-(4-methylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid
  • (E)-2-((2-(4-ethylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid
  • (E)-2-((2-(4-tert-butylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid

Uniqueness

(E)-2-((2-(4-isopropylphenyl)-6-methyl-4H-chromen-4-ylidene)amino)-2-phenylacetic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H25NO3

Molecular Weight

411.5 g/mol

IUPAC Name

2-[[6-methyl-2-(4-propan-2-ylphenyl)chromen-4-ylidene]amino]-2-phenylacetic acid

InChI

InChI=1S/C27H25NO3/c1-17(2)19-10-12-20(13-11-19)25-16-23(22-15-18(3)9-14-24(22)31-25)28-26(27(29)30)21-7-5-4-6-8-21/h4-17,26H,1-3H3,(H,29,30)

InChI Key

DGLZJVRRKRIOOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=NC(C3=CC=CC=C3)C(=O)O)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.